1-(2-((3-(Pyridin-3-yloxy)azetidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione
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Overview
Description
1-(2-((3-(Pyridin-3-yloxy)azetidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione is a complex organic compound featuring a piperidine ring, an azetidine ring, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((3-(Pyridin-3-yloxy)azetidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione typically involves multiple steps, starting with the preparation of the piperidine and azetidine intermediates. The pyridine moiety is then attached via etherification reactions, often using pyridine-3-ol as a starting material .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions .
Chemical Reactions Analysis
Types of Reactions
1-(2-((3-(Pyridin-3-yloxy)azetidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
1-(2-((3-(Pyridin-3-yloxy)azetidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-((3-(Pyridin-3-yloxy)azetidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds with similar piperidine rings, such as piperidine-2,6-dione derivatives.
Azetidine Derivatives: Compounds containing azetidine rings, such as azetidine-2-one derivatives.
Pyridine Derivatives: Compounds with pyridine moieties, such as pyridine-3-ol derivatives.
Uniqueness
1-(2-((3-(Pyridin-3-yloxy)azetidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione is unique due to its combination of piperidine, azetidine, and pyridine rings, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
1-[2-(3-pyridin-3-yloxyazetidin-1-yl)sulfonylethyl]piperidine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O5S/c19-14-4-1-5-15(20)18(14)7-8-24(21,22)17-10-13(11-17)23-12-3-2-6-16-9-12/h2-3,6,9,13H,1,4-5,7-8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOZLDZAGVKELQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C(=O)C1)CCS(=O)(=O)N2CC(C2)OC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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